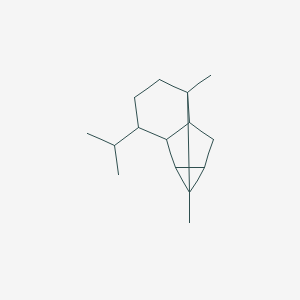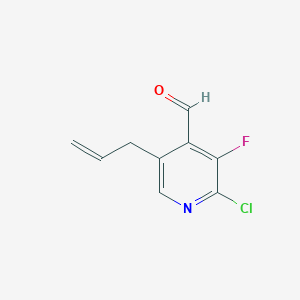
5-Allyl-2-chloro-3-fluoroisonicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Allyl-2-chloro-3-fluoroisonicotinaldehyde is a chemical compound with the molecular formula C9H7ClFNO and a molecular weight of 199.61 g/mol It is characterized by the presence of an allyl group, a chloro group, and a fluoro group attached to an isonicotinaldehyde backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-2-chloro-3-fluoroisonicotinaldehyde typically involves the reaction of 2-chloro-3-fluoropyridine with N-(2-dimethylaminoethyl)-N-methylformamide and allyl bromide . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The process may involve multiple steps, including the formation of intermediate compounds, which are then converted to the final product through further chemical reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as distillation, crystallization, or chromatography to isolate the desired compound from impurities.
化学反应分析
Types of Reactions
5-Allyl-2-chloro-3-fluoroisonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
科学研究应用
5-Allyl-2-chloro-3-fluoroisonicotinaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 5-Allyl-2-chloro-3-fluoroisonicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
Similar compounds to 5-Allyl-2-chloro-3-fluoroisonicotinaldehyde include:
- 2-Chloro-3-fluoroisonicotinaldehyde
- 5-Allyl-2-chloroisonicotinaldehyde
- 5-Allyl-3-fluoroisonicotinaldehyde
Uniqueness
This compound is unique due to the presence of both chloro and fluoro substituents on the isonicotinaldehyde backbone, which can influence its reactivity and interactions with other molecules
属性
分子式 |
C9H7ClFNO |
|---|---|
分子量 |
199.61 g/mol |
IUPAC 名称 |
2-chloro-3-fluoro-5-prop-2-enylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C9H7ClFNO/c1-2-3-6-4-12-9(10)8(11)7(6)5-13/h2,4-5H,1,3H2 |
InChI 键 |
YKSNSAPVPOLORS-UHFFFAOYSA-N |
规范 SMILES |
C=CCC1=CN=C(C(=C1C=O)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,4Z)-1-[(tert-butoxy)carbonyl]-4-(methoxyimino)pyrrolidine-2-carboxylic acid](/img/structure/B11753700.png)
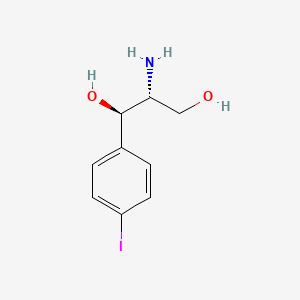
![[2-(Benzyloxy)ethyl]phosphonic acid](/img/structure/B11753707.png)
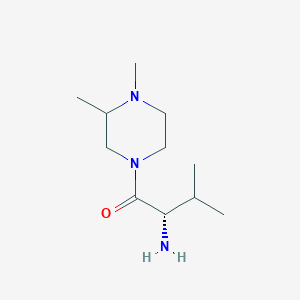
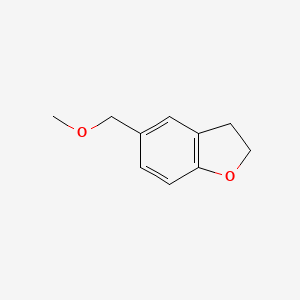
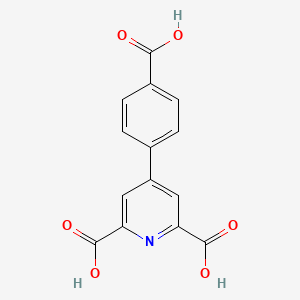
![Methyl 2-((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetate](/img/structure/B11753728.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(3-fluorophenyl)methyl]amine](/img/structure/B11753736.png)
![(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol](/img/structure/B11753739.png)
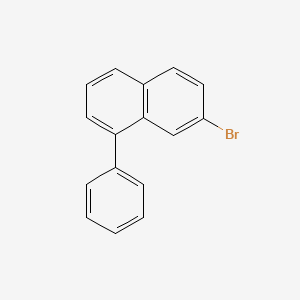
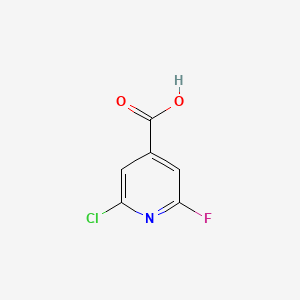
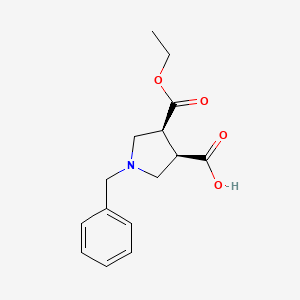
![[(1-ethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11753761.png)
